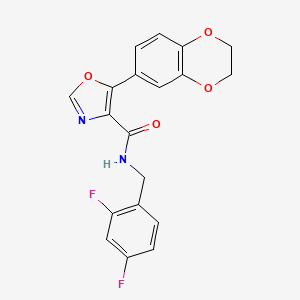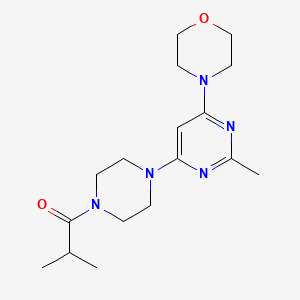![molecular formula C19H30N2O2S B11046229 N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide](/img/structure/B11046229.png)
N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide, with the molecular formula C19H30N2O2S, is a compound of interest in organic chemistry. It combines a leucine-derived backbone with a carbonyl group and a thiophenylmethyl substituent . This compound’s structure suggests potential biological activity and applications.
準備方法
Industrial Production: Information on industrial-scale production methods for this specific compound is limited. if it were to be produced commercially, optimization of synthetic routes and scalability would be crucial.
化学反応の分析
Reactivity: N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide may undergo various chemical transformations:
Oxidation: Oxidative processes could modify the carbonyl group or the thiophenylmethyl moiety.
Reduction: Reduction reactions might target the carbonyl group or other functional groups.
Substitution: Substituent modifications could occur at the carbonyl carbon or the thiophenyl ring.
Common Reagents and Conditions: Reagents and conditions would depend on the specific reactions. For Suzuki–Miyaura coupling, boron-based reagents (e.g., boronic acids) and palladium catalysts are essential .
Major Products: The major products would result from the coupling of the leucinamide backbone with the thiophenylmethyl group, forming a new carbon–carbon bond.
科学的研究の応用
N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide could find applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Biological Studies: Assessing its effects on cellular processes.
Materials Science: Exploring its use in materials design.
作用機序
The compound’s mechanism of action remains speculative without specific data. It may interact with biological targets, affecting cellular pathways.
類似化合物との比較
特性
分子式 |
C19H30N2O2S |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
4-methyl-N-[4-methyl-1-oxo-1-(thiophen-2-ylmethylamino)pentan-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H30N2O2S/c1-13(2)11-17(19(23)20-12-16-5-4-10-24-16)21-18(22)15-8-6-14(3)7-9-15/h4-5,10,13-15,17H,6-9,11-12H2,1-3H3,(H,20,23)(H,21,22) |
InChIキー |
YBPMLTWXKKKJQL-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperazine-1-carboxylate](/img/structure/B11046155.png)
![diethyl (6E)-2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11046161.png)
![2-(1-[(4-Chlorophenyl)methyl]-1,2,3-triazol-4-yl)propan-2-amine](/img/structure/B11046167.png)
![3-amino-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11046170.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11046177.png)
![{amino[2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-3-yl]methylidene}propanedinitrile](/img/structure/B11046179.png)
![N-{[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11046183.png)

![9-(3,4-Dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11046200.png)

![7-hydroxy-5-(4-methoxyphenyl)-2-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11046209.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11046213.png)
![3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11046216.png)
![5-[(3-chloro-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11046225.png)